ethyl (dichlorophosphoryl)formate
Description
Ethyl (dichlorophosphoryl)formate is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two chlorine atoms and an ethyl formate moiety. Structurally, it combines features of phosphoryl chlorides (e.g., Cl₂P(O)–) and formate esters (HCOO–), suggesting dual reactivity as both a phosphorylating and acylating agent. Such compounds are typically used in organic synthesis for introducing functional groups or modifying biomolecules .
Properties
CAS No. |
102831-46-9 |
|---|---|
Molecular Formula |
C3H5Cl2O3P |
Molecular Weight |
190.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (dichlorophosphoryl)formate can be synthesized through the reaction of ethyl formate with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous process where the reactants are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any by-products and unreacted starting materials. The use of advanced distillation techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (dichlorophosphoryl)formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, leading to the formation of various organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl (dichlorophosphoryl)formate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of novel pharmaceuticals.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl (dichlorophosphoryl)formate involves its interaction with nucleophilic sites in target molecules. The dichlorophosphoryl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable organophosphorus compounds. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : Likely C₃H₅Cl₂O₃P (assuming a structure of Cl₂P(O)–O–COO–C₂H₅).
- Reactivity : Hydrolyzes in the presence of moisture, releasing HCl and forming phosphoric/formic acid derivatives.
- Applications: Potential use in peptide synthesis, pesticide production, or as a reagent in phosphorylation reactions.
Comparison with Structurally Similar Compounds
Ethyl Phosphonyl Dichloride (CAS 1066-50-8)
Structure : Cl₂P(O)–O–C₂H₅.
Molecular Formula : C₂H₅Cl₂O₂P.
Key Properties :
Comparison :
- Reactivity : Both compounds exhibit phosphoryl chloride reactivity, but the target compound’s formate moiety may enable additional esterification or transesterification pathways.
Ethyl Chloroformate (CAS 109-61-5)
Structure : Cl–CO–O–C₂H₅.
Molecular Formula : C₃H₅ClO₂.
Key Properties :
Comparison :
- Functional Groups : Ethyl chloroformate contains an acyl chloride group instead of a phosphoryl group, limiting its utility in phosphorylation reactions.
- Synergistic Use : While ethyl (dichlorophosphoryl)formate could theoretically perform both phosphorylation and acylation, ethyl chloroformate is specialized for the latter.
Ethyl Formate (CAS 109-94-4)
Structure : HCO–O–C₂H₅.
Molecular Formula : C₃H₆O₂.
Key Properties :
Comparison :
- Functional Groups: Ethyl formate lacks chlorine and phosphorus, making it unsuitable for phosphorylation but effective as a non-residual fumigant.
Comparative Data Table
Research Findings and Limitations
- Ethyl Formate as a Fumigant : Ethyl formate achieves 99% pest mortality (LCt₉₉) at 68.1 g·h/m³, outperforming methyl bromide in some applications but causing phytotoxicity in sensitive plants like orchids .
- Phosphoryl Chlorides : Ethyl phosphonyl dichloride’s high electrophilicity makes it reactive toward nucleophiles like alcohols, but its moisture sensitivity limits industrial use without anhydrous conditions .
- Data Gaps : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structural analogs. Further experimental work is required to confirm its synthesis, stability, and applications.
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